molecular formula C17H12N2O6S2 B2530042 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate CAS No. 896304-73-7

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B2530042
CAS No.: 896304-73-7
M. Wt: 404.41
InChI Key: VPHVOIIALATIAQ-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a complex organic compound that features a combination of thiazole, pyran, and nitrobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate typically involves multi-step reactions. One common approach starts with the preparation of the thiazole derivative, followed by its coupling with a pyran ring and subsequent esterification with 4-nitrobenzoic acid. The reaction conditions often involve the use of solvents like ethanol or acetic acid, and catalysts such as triethylamine or sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Tin(II) chloride, hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

The major products formed from these reactions include oxidized thiazole derivatives, reduced amine derivatives, and substituted benzoate compounds .

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes and receptors, modulating their activity. The nitrobenzoate group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-2-4-12(5-3-11)19(22)23/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHVOIIALATIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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